molecular formula C6H4INO3 B13657515 5-Iodo-4-oxo-1,4-dihydropyridine-3-carboxylic acid

5-Iodo-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Cat. No.: B13657515
M. Wt: 265.01 g/mol
InChI Key: AZGAIXPOAKUPJR-UHFFFAOYSA-N
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Description

5-Iodo-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a derivative of pyridine, a heterocyclic aromatic organic compound. Pyridine derivatives are widely recognized for their presence in various natural products, pharmaceuticals, pesticides, and industrial materials. The specific structure of this compound includes an iodine atom, a ketone group, and a carboxylic acid group, making it a compound of interest in synthetic chemistry and medicinal research .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-4-oxo-1,4-dihydropyridine-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, depending on the specific reagents and conditions used .

Scientific Research Applications

5-Iodo-4-oxo-1,4-dihydropyridine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Iodo-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. The iodine atom and the ketone group play crucial roles in these interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Iodo-4-oxo-1,4-dihydropyridine-3-carboxylic acid include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, including the iodine atom, ketone group, and carboxylic acid group. This combination imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C6H4INO3

Molecular Weight

265.01 g/mol

IUPAC Name

5-iodo-4-oxo-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C6H4INO3/c7-4-2-8-1-3(5(4)9)6(10)11/h1-2H,(H,8,9)(H,10,11)

InChI Key

AZGAIXPOAKUPJR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C(=CN1)I)C(=O)O

Origin of Product

United States

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